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Compound of Interest

Compound Name: 2-Bromodecane

Cat. No.: B1670051

Introduction

2-Bromodecane is a linear haloalkane with the chemical formula C10H21Br. As a brominated
organic compound, it finds utility in synthetic organic chemistry as a precursor for the
introduction of a decyl group in the synthesis of more complex molecules. A thorough
understanding of its spectroscopic characteristics is paramount for researchers in chemical
synthesis, materials science, and drug development for reaction monitoring, quality control, and
structural verification. This technical guide provides a comprehensive overview of the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
bromodecane, complete with experimental protocols and a workflow for spectroscopic
analysis.

Data Presentation

The following sections summarize the key spectroscopic data for 2-bromodecane in a
tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data
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The *H NMR spectrum of 2-bromodecane is characterized by signals corresponding to the
different proton environments in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.1 Sextet 1H H-2 (CH-Br)
~1.8 Multiplet 2H H-3 (CH2)
~1.7 Doublet 3H H-1 (CHs)
~1.2-1.4 Broad Multiplet 12H H-4 to H-9 (CH2)
~0.9 Triplet 3H H-10 (CHs)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments.

Chemical Shift (6) ppm Assignment
~55 C-2 (CH-Br)
~40 C-3

~32 C-8

~29 C-4to C-7
~27 C-1

~23 C-9

~14 C-10

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.
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Wavenumber

(cm-?) Intensity Vibration Functional Group

2955-2925 Strong C-H Stretch Alkane (CHs, CH2)

2855 Strong C-H Stretch Alkane (CH2)

1465 Medium C-H Bend Alkane (CH2)

1380 Medium C-H Bend Alkane (CHs)

650-550 Strong C-Br Stretch Alkyl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The spectrum of 2-bromodecane will exhibit a characteristic isotopic pattern for
bromine (“°Br and 8!Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly
equal intensity.

m/z (mass-to-charge ratio)  Relative Intensity (%) Assignment
220/222 Low [M]* (Molecular ion)
141 High [M - Br]*

57 High [CaHs]*

43 Base Peak [CsH7]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

o Sample Preparation: A solution of 2-bromodecane (typically 5-25 mgq) is prepared in a
deuterated solvent (e.g., 0.5-0.75 mL of CDCIs). A small amount of tetramethylsilane (TMS)
is added as an internal standard for chemical shift referencing (O ppm). The solution is then
transferred to a 5 mm NMR tube.
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e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, such as a Varian A-60 or a more modern equivalent operating at a field
strength of 300 MHz or higher.

e 1H NMR Acquisition Parameters:

[e]

Pulse Sequence: A standard single-pulse experiment.

o

Acquisition Time: Typically 2-4 seconds.

[¢]

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the
protons.

[¢]

Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise
ratio.

e 13C NMR Acquisition Parameters:

o

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

[e]

Acquisition Time: Typically 1-2 seconds.

o

Relaxation Delay: A delay of 2-10 seconds.

[¢]

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low
natural abundance of 3C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: As 2-bromodecane is a liquid at room temperature, the spectrum is
typically acquired using a neat sample (without solvent). A thin film of the liquid is placed
between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory.
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
e Acquisition Parameters:

o Spectral Range: Typically 4000-400 cm™1,

o Resolution: 4 cm~1is generally sufficient.

o Number of Scans: 16 to 32 scans are co-added to obtain a spectrum with a good signal-
to-noise ratio.

o Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is
recorded and automatically subtracted from the sample spectrum to remove atmospheric
(CO2 and H20) and accessory-related absorptions.

Mass Spectrometry (MS)

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a
Gas Chromatography (GC) system, which separates the sample from any impurities.

 Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) equipped with an
Electron lonization (EIl) source.

e GC Parameters:
o Column: A non-polar capillary column (e.g., DB-5ms).
o Carrier Gas: Helium at a constant flow rate.

o Temperature Program: A temperature gradient is used to ensure good separation, for
example, starting at a low temperature and ramping up to a higher temperature.

e MS Parameters (Electron lonization - EIl):
o lonization Energy: Standard 70 eV.

o Mass Range: A scan range of m/z 40-300 is typically used.
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+ Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the
fragmentation pattern. The isotopic distribution of bromine-containing fragments is a key

diagnostic feature.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-bromodecane.
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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromodecane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670051#spectroscopic-data-for-2-bromodecane-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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